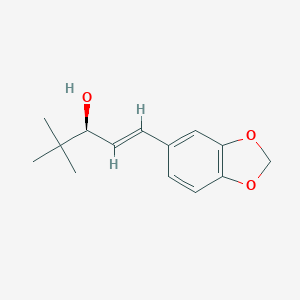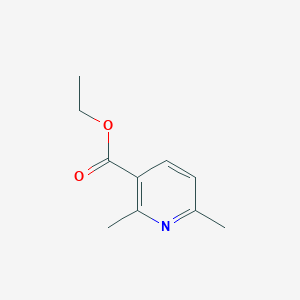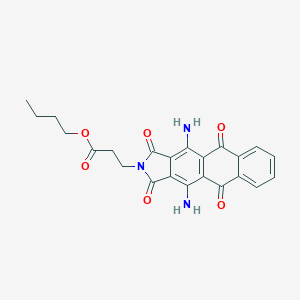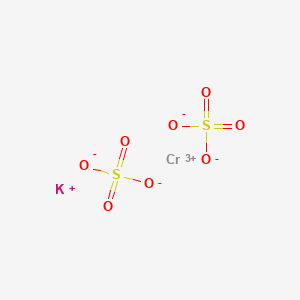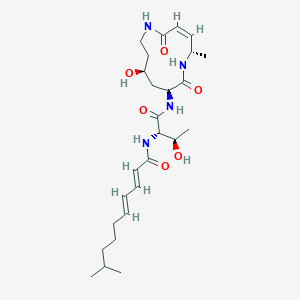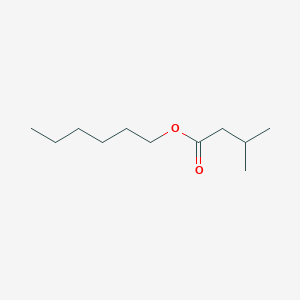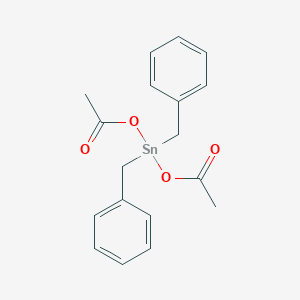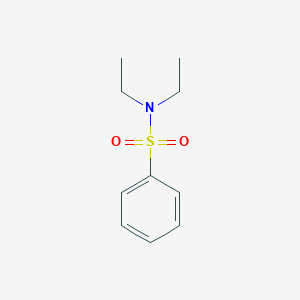
N,N-Dietilbencensulfonamida
Descripción general
Descripción
N,N-Diethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various applications, including the synthesis of nitrogenous heterocycles, which are important in pharmaceutical chemistry. The compound features a benzenesulfonamide moiety substituted with diethylamine, which can be involved in various chemical reactions and possess distinct physical and chemical properties.
Synthesis Analysis
The synthesis of N,N-diethylbenzenesulfonamide derivatives can be achieved through various methods. For instance, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides can yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been reported, starting from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, which further reacts with bromine to introduce various biologically active moieties . Moreover, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated as an efficient method for synthesizing amino-(N-alkyl)benzenesulfonamides .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using experimental techniques such as FT-IR, Raman, UV-vis, and NMR spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the structural geometry, electronic transitions, and intermolecular interactions within the crystal packing of the compounds. For example, the molecular structure, Hirshfeld surface analysis, and spectroscopic investigations of a specific N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide molecule have been performed to understand its geometry and vibrational wavenumbers .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including alkylation, arylation, and complexation with metals. The synthesis of mononuclear Fe(II), Mn(II), and Ni(II) complexes derived from N-[2-(2-diethylaminoethyliminomethyl)phenyl]-4-methylbenzenesulfonamide has been reported, showcasing the ability of these compounds to form coordination complexes with transition metals . These complexes have been characterized and tested for biological activities such as fungistatic, protistocidal, and antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethylbenzenesulfonamide derivatives can be deduced from their molecular structure and reactivity. The photoluminescent properties of Zn(II) and Cd(II) complexes with N-[2-(diethylaminoalkyliminomethyl)-phenyl]-4-methylbenzenesulfonamides have been studied, revealing their emission in the blue-violet region of the spectrum . Additionally, the determination of structural and vibrational spectroscopic properties using FT-IR, FT-Raman, and DFT calculations provides valuable information about the effects of substituents on the characteristic bands in the spectra of these compounds .
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
N,N-Dietilbencensulfonamida: exhibe propiedades antibacterianas, las cuales son cruciales en el desarrollo de nuevos agentes antimicrobianos. Su estructura le permite interferir con el crecimiento y la reproducción bacteriana, lo que lo convierte en un compuesto valioso en el tratamiento de infecciones bacterianas .
Actividad Anti-Anhídrasa Carbónica
Este compuesto ha demostrado ser efectivo en la inhibición de la anhídrasa carbónica, una enzima que juega un papel significativo en la regulación del pH y el equilibrio de fluidos en varios tejidos. Esta inhibición es beneficiosa en el tratamiento de condiciones como el glaucoma, donde la disminución de la producción de fluido en el ojo puede disminuir la presión intraocular .
Actividad Anti-Dihidrofolato Sintasa
This compound: puede inhibir la enzima dihidrofolato sintasa, la cual está involucrada en la síntesis de ácido fólico en las bacterias. Esta inhibición es un mecanismo por el cual ejerce sus efectos antibacterianos, particularmente en el tratamiento de infecciones como la toxoplasmosis cuando se usa en combinación con otros medicamentos .
Tratamiento de Trastornos Metabólicos
La investigación indica que los derivados de sulfonamida, incluyendo This compound, pueden desempeñar un papel en el tratamiento de trastornos metabólicos. Su capacidad para modular la actividad enzimática puede utilizarse para corregir desequilibrios metabólicos, como en los casos de hipoglucemia o tiroiditis .
Desarrollo de Agentes Antiproliferativos
La capacidad del compuesto para afectar la regulación del pH en las células tumorales lo convierte en un candidato para el desarrollo de agentes antiproliferativos. Al dirigirse a enzimas específicas sobreexpresadas en tumores sólidos, como la anhídrasa carbónica IX, puede contribuir a la investigación de terapia contra el cáncer .
Síntesis de Polímeros
This compound: sirve como precursor en la síntesis de polímeros. Sus propiedades estructurales permiten la creación de nuevos materiales poliméricos con aplicaciones potenciales en varias industrias, incluyendo la biotecnología y la ciencia de materiales .
Mecanismo De Acción
Target of Action
N,N-Diethylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of N,N-Diethylbenzenesulfonamide is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in DNA replication, making it an essential component for bacterial survival and reproduction .
Mode of Action
N,N-Diethylbenzenesulfonamide interacts with its target, DNA gyrase, by inhibiting its activity . DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for the DNA to unwind and replicate . By inhibiting this enzyme, N,N-Diethylbenzenesulfonamide prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . As a result, the bacterial population is unable to increase, and the infection is controlled .
Pharmacokinetics
The pharmacokinetics of N,N-Diethylbenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The primary result of N,N-Diethylbenzenesulfonamide’s action is the inhibition of bacterial growth and proliferation . By preventing the bacteria from replicating their DNA, the compound effectively controls the bacterial population and helps to manage the infection .
Safety and Hazards
N,N-Diethylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided, and non-sparking tools should be used . In case of inhalation, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFUJULXRFHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075120 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1709-50-8 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6LR4L2AD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(tert-butyl)-N,N-diethylbenzenesulfonamide interact with bacterial DNA gyrase and what are the downstream effects?
A1: 4-(tert-butyl)-N,N-diethylbenzenesulfonamide belongs to the sulfonamide class of compounds known to exhibit antibacterial activity by targeting bacterial DNA gyrase. [] While the specific interaction mechanism of this particular derivative hasn't been fully elucidated in the provided research, sulfonamides generally act by mimicking the natural substrate of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. [] Inhibiting DNA gyrase disrupts bacterial DNA replication and repair, ultimately leading to bacterial cell death. []
Q2: What insights do computational studies provide into the activity of N,N-diethylbenzenesulfonamide derivatives?
A2: Molecular docking studies have been employed to investigate the interaction of heterocyclic compounds containing the N,N-diethylbenzenesulfonamide moiety with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] These studies revealed that specific structural features within these compounds could potentially enhance their inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents. [] This highlights the role of computational chemistry in guiding the design and optimization of novel therapeutics.
Q3: What are the potential applications of polymers incorporating the N,N-diethylbenzenesulfonamide group?
A3: Research has explored the development of novel conducting polymers incorporating the N,N-diethylbenzenesulfonamide group. [] These polymers exhibit a unique property: they can undergo selective cleavage of the sulfur-nitrogen bond (S–N) under electrochemical conditions in both aqueous and non-aqueous media. [] This electrochemical behavior opens up potential applications in various fields, such as the development of redox-active materials, sensors, and electrochemically controlled drug delivery systems. Further research is necessary to fully realize these potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




